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Compound of Interest

Compound Name: 1,2,4,5-Tetrabromobenzene

Cat. No.: B048376 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,4,5-Tetrabromobenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1,2,4,5-tetrabromobenzene (TBB), a key compound

in materials science and a significant metabolite of hexabromobenzene flame retardants.[1] As drug development professionals

and researchers, understanding the precise spectroscopic fingerprint of such molecules is paramount for unambiguous

identification, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding the interpretation in the fundamental principles of

molecular structure and symmetry.

Molecular Structure and Symmetry: The Key to Spectral Simplicity
1,2,4,5-Tetrabromobenzene (CAS 636-28-2) is a highly symmetrical molecule with the chemical formula C₆H₂Br₄.[2] Its planar

aromatic ring with four bromine substituents gives it D₂h point group symmetry. This high degree of symmetry is the primary

determinant of its relatively simple spectroscopic signatures, particularly in NMR. The two protons are chemically and magnetically

equivalent, as are the two protonated carbons. Likewise, the four bromine-substituted carbons are equivalent to each other.

Understanding this equivalence is the foundational insight for interpreting the spectra that follow.

Caption: Molecular structure of 1,2,4,5-Tetrabromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For TBB, its

symmetry results in remarkably clean and simple spectra.

¹H NMR Spectroscopy
Expertise & Experience: Due to the molecule's symmetry, the two protons at positions 3 and 6 are chemically equivalent.

Therefore, the ¹H NMR spectrum is predicted to show a single sharp signal (a singlet), as there are no adjacent protons to

cause spin-spin splitting. The strong electron-withdrawing effect of the four bromine atoms deshields the remaining protons,

shifting this signal downfield compared to benzene (7.34 ppm).

Data Interpretation: The ¹H NMR spectrum of 1,2,4,5-tetrabromobenzene exhibits a single peak, confirming the structural

symmetry.[3][4]
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Parameter Value Solvent

Chemical Shift (δ) ~7.7 ppm CDCl₃

Multiplicity Singlet (s) CDCl₃

Integration 2H CDCl₃

Trustworthiness (Self-Validating Protocol):

Sample Preparation: Dissolve approximately 5-10 mg of 1,2,4,5-tetrabromobenzene in ~0.6 mL of deuterated chloroform

(CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar analytes, offering good solubility and a clean

spectral window.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

Acquisition: A standard pulse sequence is sufficient. Due to the simple spectrum, only a few scans (e.g., 8-16) are typically

required to achieve an excellent signal-to-noise ratio.

Validation: The presence of a single sharp singlet integrating to two protons, alongside the solvent and TMS peaks, validates

the sample's identity and high purity.

¹³C NMR Spectroscopy
Expertise & Experience: The D₂h symmetry also simplifies the ¹³C NMR spectrum. We expect only two signals: one for the two

equivalent protonated carbons (C3 and C6) and another for the four equivalent brominated carbons (C1, C2, C4, and C5). The

carbons directly bonded to the highly electronegative bromine atoms will be significantly deshielded and thus appear further

downfield.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum confirms the presence of two distinct carbon environments.[6][7]

Parameter Value Assignment Solvent

Chemical Shift (δ) ~136 ppm C-H CDCl₃

Chemical Shift (δ) ~124 ppm C-Br CDCl₃

Trustworthiness (Self-Validating Protocol):

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Acquire on a broadband-equipped NMR spectrometer.

Acquisition: A standard proton-decoupled pulse sequence is used. As ¹³C has a low natural abundance and can have long

relaxation times (especially for quaternary carbons like C-Br), a greater number of scans and a sufficient relaxation delay

(e.g., 2-5 seconds) are necessary for quantitative accuracy.

Validation: The observation of exactly two sharp singlets in the aromatic region is a strong confirmation of the 1,2,4,5-

substitution pattern. The relative intensity of the C-Br signal may be lower than the C-H signal due to longer relaxation times,
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which is a known phenomenon for quaternary carbons.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and

overall structure.

Expertise & Experience: For 1,2,4,5-tetrabromobenzene, the key diagnostic peaks arise from the vibrations of the benzene ring

and its substituents. We anticipate observing:

Aromatic C-H Stretch: A weak to medium band just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1600-1400 cm⁻¹ region.

C-H Out-of-Plane Bending: A strong band in the 900-850 cm⁻¹ region, which is highly characteristic of two adjacent hydrogens

on a benzene ring (a "lone" hydrogen, in this case, twice over).

C-Br Stretch: Strong absorptions in the fingerprint region, typically below 1000 cm⁻¹.

Data Interpretation: The IR spectrum provides clear evidence for the substituted aromatic system.[2][8][9]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3080 cm⁻¹ Weak-Medium Aromatic C-H Stretch

~1435 cm⁻¹ Strong Aromatic C=C Ring Stretch

~1330 cm⁻¹ Strong Aromatic C=C Ring Stretch

~870 cm⁻¹ Strong C-H Out-of-Plane Bending (lone Ar-H)

Below 1000 cm⁻¹ Strong C-Br Stretch

Trustworthiness (Self-Validating Protocol):

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is a rapid

and reliable method requiring minimal sample preparation.

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium

bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. This method often yields higher resolution

spectra.

Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum.

Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Validation: The presence of the characteristic C-H out-of-plane bend around 870 cm⁻¹ is a strong indicator of the 1,2,4,5-

substitution pattern.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated

compounds, MS is particularly powerful due to the distinct isotopic patterns of halogens.

Expertise & Experience: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule

containing four bromine atoms will therefore exhibit a highly characteristic molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺,

[M+8]⁺). The relative intensities of these peaks follow a binomial distribution (approximately 1:4:6:4:1), providing definitive proof

of the presence of four bromine atoms. The nominal molecular weight is 394 g/mol .[2][10]

Data Interpretation: The electron ionization (EI) mass spectrum shows a clear molecular ion cluster and logical fragmentation.

[10][11]

m/z (Mass/Charge) Relative Intensity Assignment

390, 392, 394, 396, 398 ~1:4:6:4:1 Molecular Ion Cluster [C₆H₂Br₄]⁺˙

311, 313, 315, 317 Variable Fragment Ion [M-Br]⁺

232, 234, 236 Variable Fragment Ion [M-2Br]⁺˙

153, 155 Variable Fragment Ion [M-3Br]⁺

74, 76 Variable
Fragment Ion [C₆H₂]⁺˙ and [M-4Br]⁺˙

respectively

graph "Fragmentation_Pathway" {

rankdir="LR";

node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4", fontcolor="#202124"];

M [label="[C₆H₂Br₄]⁺˙\nm/z = 390-398"];

M_Br [label="[C₆H₂Br₃]⁺\nm/z = 311-317"];

M_2Br [label="[C₆H₂Br₂]⁺˙\nm/z = 232-236"];

M_3Br [label="[C₆H₂Br]⁺\nm/z = 153-155"];

M_4Br [label="[C₆H₂]⁺˙\nm/z = 74"];

M -> M_Br [label="- Br•"];

M_Br -> M_2Br [label="- Br•"];

M_2Br -> M_3Br [label="- Br•"];

M_3Br -> M_4Br [label="- Br•"];

}

Caption: Primary fragmentation pathway for 1,2,4,5-Tetrabromobenzene in EI-MS.

Trustworthiness (Self-Validating Protocol):

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
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Sample Introduction: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) and inject it into the

GC. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

Ionization: Use a standard EI energy of 70 eV.

Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

Validation: The observation of the correct molecular weight and the characteristic 1:4:6:4:1 isotopic cluster for the molecular

ion provides extremely high confidence in the compound's identity and elemental formula.

Summary and Conclusion
The spectroscopic analysis of 1,2,4,5-tetrabromobenzene provides a textbook example of how molecular symmetry simplifies

complex data. Each technique provides a piece of the puzzle, and together they create a self-validating system for structural

confirmation.

Technique Key Feature Interpretation

¹H NMR Single peak (singlet) at ~7.7 ppm Two equivalent aromatic protons

¹³C NMR Two peaks at ~136 ppm and ~124 ppm Two C-H and four C-Br equivalent carbons

IR Strong absorption at ~870 cm⁻¹
Characteristic C-H bend for the substitution

pattern

MS (EI)
Molecular ion cluster (m/z 390-398) with a

~1:4:6:4:1 intensity pattern
Definitive evidence of four bromine atoms

This comprehensive spectroscopic profile serves as a reliable reference for researchers in materials science, environmental

analysis, and drug development, ensuring the accurate identification and characterization of 1,2,4,5-tetrabromobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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